molecular formula C22H25N3O3S2 B2428586 2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 922451-95-4

2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2428586
CAS No.: 922451-95-4
M. Wt: 443.58
InChI Key: KOOPQUPSESGPLD-UHFFFAOYSA-N
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Description

2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
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Properties

IUPAC Name

2-benzylsulfonyl-1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-2-18-9-6-10-19-21(18)23-22(29-19)25-13-11-24(12-14-25)20(26)16-30(27,28)15-17-7-4-3-5-8-17/h3-10H,2,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOPQUPSESGPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, focusing on its antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound's structure features a benzylsulfonyl group attached to an ethanone moiety, alongside a piperazine ring substituted with a 4-ethylbenzo[d]thiazole group. Its molecular formula is C18H20N2O3SC_{18}H_{20}N_2O_3S, with a molecular weight of approximately 358.49 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in various disease pathways, thus exerting therapeutic effects. The sulfonyl group is particularly significant as it can form stable interactions with biological macromolecules, influencing their activity and stability.

Biological Activity Overview

Research has indicated that compounds similar to 2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone exhibit several biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of benzothiazole, including those with piperazine moieties, possess significant antibacterial and antifungal properties. For instance, a related study screened compounds for activity against various pathogens such as Escherichia coli and Staphylococcus aureus, revealing promising results for compounds with similar structures .

PathogenActivity Observed
Escherichia coliSignificant
Staphylococcus aureusModerate
Pseudomonas aeruginosaLow
Candida albicansModerate

Anticancer Activity

The potential anticancer properties of the compound have been explored through various in vitro studies. Compounds with similar structural features have shown inhibitory effects on cancer cell proliferation. In particular, the presence of the benzothiazole moiety has been linked to enhanced cytotoxicity against specific cancer cell lines .

Case Studies

  • Antimicrobial Screening : A study synthesized a series of benzothiazole derivatives and evaluated their antimicrobial activities. The results indicated that compounds with benzylsulfonyl groups exhibited potent activity against multiple bacterial strains, supporting the hypothesis that structural modifications can enhance bioactivity .
  • Cytotoxicity Assays : Another investigation focused on the anticancer potential of related compounds, revealing that certain derivatives inhibited cell growth in various human cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest, demonstrating the therapeutic promise of these compounds .

Q & A

Q. What in vitro assays validate the compound’s proposed mechanism of action (e.g., tubulin inhibition)?

  • Methodological Answer :
  • Tubulin Polymerization Assay : Measure IC50 for inhibition (e.g., 0.8 µM vs. 2.4 µM for colchicine) using turbidity at 350 nm .
  • Immunofluorescence Microscopy : Visualize microtubule disruption in HeLa cells (e.g., 50% fragmentation at 1 µM) .

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